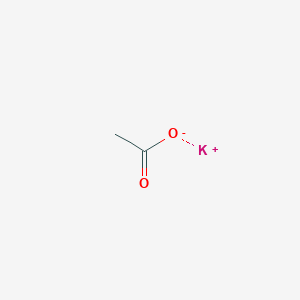

Potassium acetate, 97%

Beschreibung

Historical Context of Chemical Significance

The history of potassium acetate (B1210297) is intertwined with the development of chemistry. In the 18th century, as scientists began to isolate and study various chemical compounds, potassium salts, including potassium acetate, garnered attention. annexechem.com Before the establishment of modern chemical nomenclature, potassium acetate was known by several other names, including terra foliata tartari, sal Sennerti, tartarus regeneratus, arcanum tartari, and sal diureticus. wikipedia.org

A significant milestone in the history of potassium acetate occurred in 1760 when it was used in the preparation of Cadet's fuming liquid. wikipedia.org This liquid, which primarily contained cacodyl (B8556844) oxide ((CH₃)₂As)₂O, is recognized as the first organometallic compound ever synthesized. wikipedia.orgatamanchemicals.com This early application highlights the role of potassium acetate in the foundational stages of organometallic chemistry. wikipedia.orgbyjus.com

Historically, potassium acetate was also utilized for its diuretic properties. wikipedia.orgatamanchemicals.combyjus.com Its ability to function as a diuretic and urinary alkalizer was recognized long before its modern medical and research applications were established. wikipedia.org Additionally, it was used in the textile and photographic industries. google.com

Table 1: Historical Milestones of Potassium Acetate

| Year/Period | Milestone | Significance |

| 18th Century | Isolation and study of potassium salts. annexechem.com | Marked the beginning of scientific investigation into the properties and applications of compounds like potassium acetate. |

| 1760 | Used in the synthesis of Cadet's fuming liquid. wikipedia.org | Led to the creation of the first organometallic compound, a landmark in the history of chemistry. wikipedia.orgatamanchemicals.com |

| Pre-Modern Chemistry | Known by various names such as sal diureticus. wikipedia.org | Reflects its early use in medicine as a diuretic and urinary alkalizer. wikipedia.org |

| 1897 | Included in Kaiserling's formaldehyde-based fixation method. wikipedia.org | Established its role in tissue preservation, a method still used in museums today. wikipedia.org |

Overview of Contemporary Research Domains

In modern scientific research, potassium acetate is a versatile reagent with applications spanning numerous disciplines. Its properties as a salt, a buffer, and a source of potassium and acetate ions make it invaluable in various laboratory and industrial processes.

Molecular Biology: Potassium acetate is widely used in molecular biology, particularly in the purification of DNA and RNA. wikipedia.orgmpbio.comrpicorp.com It is a key component in protocols for precipitating sodium dodecyl sulfate (B86663) (SDS) and SDS-bound proteins, thereby separating them from nucleic acids. vedantu.comwikipedia.org This application is crucial for obtaining high-purity DNA for subsequent analysis. mpbio.com It is also utilized in the isolation of RNA intermediates and products from in vitro splicing reactions. mpbio.comavantorsciences.com

Organic Synthesis: In the field of organic synthesis, potassium acetate serves as a catalyst and a base. sigmaaldrich.com It is employed in the production of polyurethanes and as a nucleophilic catalyst in various reactions, including addition and polymerization reactions. wikipedia.orgsigmaaldrich.com Research has also demonstrated its use in promoting transition metal-catalyzed reactions and in the regioselective reactions of epoxides. sigmaaldrich.com A recent study highlighted its role in a double decarboxylative transannulation reaction to synthesize highly functionalized pyrroles, which are important pharmaceutical cores. acs.org

Food Science and Agriculture: As a food additive, potassium acetate is used as a preservative and an acidity regulator. wikipedia.orgcanada.ca Research in food science explores its efficacy as an antimicrobial agent to extend the shelf life of products like meat and poultry. canada.cakerry.com In agriculture, potassium acetate is a component of potassium fertilizers, providing an essential nutrient for plant growth. altiras.com Its high solubility ensures rapid absorption by plants, and it also acts as a pH buffer in the soil. altiras.com

Environmental and Deicing Research: Potassium acetate is recognized as an effective and more environmentally benign alternative to traditional chloride-based deicers for airport runways and highways. wikipedia.orgmndot.gov Research in this area focuses on its deicing performance at low temperatures and its reduced corrosiveness compared to salts like sodium chloride. mndot.govlrrb.org Studies have investigated its environmental impact, including its biodegradability and potential effects on aquatic ecosystems. lrrb.orgumn.edu

Electrochemistry: More recently, potassium acetate has been investigated for its applications in electrochemistry. Highly concentrated solutions of potassium acetate, known as water-in-salt electrolytes (WiSE), are being explored for use in high-voltage batteries and supercapacitors. researchgate.net Research indicates that these electrolytes can expand the electrochemical stability window of water, offering potential for safer and more efficient energy storage devices. researchgate.net

Table 2: Key Research Applications of Potassium Acetate

| Research Domain | Specific Application | Key Function/Finding |

| Molecular Biology | DNA/RNA Purification | Precipitates SDS and proteins, enabling the isolation of pure nucleic acids. vedantu.comwikipedia.orgmpbio.com |

| Organic Synthesis | Catalysis | Acts as a catalyst in polyurethane production and various organic reactions. wikipedia.orgsigmaaldrich.com |

| Food Science | Food Preservation | Inhibits microbial growth in meat and poultry products, serving as an alternative to sodium-based preservatives. canada.cakerry.com |

| Agriculture | K-Fertilizers | Provides a soluble source of potassium to enhance crop growth and yield. altiras.com |

| Environmental Science | Deicing Agent | Offers a less corrosive and more biodegradable alternative to chloride deicers for ice removal. wikipedia.orgmndot.govumn.edu |

| Electrochemistry | Water-in-Salt Electrolytes | Expands the electrochemical stability of water for use in advanced batteries and supercapacitors. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. |

|---|---|

CAS-Nummer |

127-08-2 |

Molekularformel |

C2H4KO2 |

Molekulargewicht |

99.15 g/mol |

IUPAC-Name |

potassium acetate |

InChI |

InChI=1S/C2H4O2.K/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

NDQKGYXNMLOECO-UHFFFAOYSA-N |

Isomerische SMILES |

CC(=O)[O-].[K+] |

Kanonische SMILES |

CC(=O)O.[K] |

Dichte |

1.6 g/cm³ |

melting_point |

292Â °C |

Andere CAS-Nummern |

127-08-2 |

Physikalische Beschreibung |

Other Solid; Liquid, Other Solid; Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; NKRA Colourless, deliquescent crystals or a white crystalline powder, odourless or with a faint acetic odour Lustrous colorless or white solid; Rapidly deliquescent; [Merck Index] White crystalline solid; [Aldrich MSDS] WHITE FLAKES OR CRYSTALLINE POWDER. |

Piktogramme |

Irritant |

Löslichkeit |

Solubility in water, g/100ml at 20Â °C: 256 |

Synonyme |

Acetate, Potassium Potassium Acetate |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Potassium Acetate

Established Production Routes

The traditional manufacturing of potassium acetate (B1210297) is primarily based on straightforward chemical reactions that are well-understood and have been scaled for industrial output.

The most common and direct method for synthesizing potassium acetate is through an acid-base neutralization reaction. wikipedia.orgchemicalbook.com This process involves treating a potassium-containing base with acetic acid. wikipedia.orgvedantu.comfoodnetindia.in The typical bases used are potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). vedantu.comguidechem.comvinipulchemicals.com

The reaction between acetic acid and potassium hydroxide is a classic neutralization that yields potassium acetate and water. wikipedia.orgvedantu.comatamanchemicals.com

Chemical Equation: CH₃COOH + KOH → CH₃COOK + H₂O wikipedia.org

Alternatively, potassium carbonate can be used, which reacts with acetic acid to produce potassium acetate, water, and carbon dioxide. google.com

Chemical Equation: 2CH₃COOH + K₂CO₃ → 2CH₃COOK + H₂O + CO₂

In an industrial setting, this process involves several stages. expertmarketresearch.com It typically begins by mixing the raw materials, such as acetic acid and potassium hydroxide, in a reactor. expertmarketresearch.com The mixture is often heated to between 60-80°C to accelerate the reaction. expertmarketresearch.com Following the reaction, the resulting solution is filtered to remove impurities and then concentrated through evaporation to form a slurry. expertmarketresearch.com The potassium acetate crystals are then separated from the liquid via centrifugation, washed, and dried under a vacuum at elevated temperatures (145-155°C) to yield the final, purified product. expertmarketresearch.com A patented process variation involves mixing dry, finely divided potassium carbonate with glacial acetic acid, which produces a high-purity product directly and minimizes the need for handling large volumes of water. google.com

| Potassium Source | Acid Source | Primary By-products | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Acetic Acid (CH₃COOH) | Water (H₂O) | wikipedia.orgvedantu.com |

| Potassium Carbonate (K₂CO₃) | Acetic Acid (CH₃COOH) | Water (H₂O), Carbon Dioxide (CO₂) | google.com |

While direct neutralization is common, potassium acetate can also be synthesized using derivatives of acetic acid. These pathways may involve more steps but can be advantageous depending on feedstock availability and desired product purity. One such example involves the reaction of an acetic acid ester, like t-butyl acetate, with a potassium source such as potassium trimethylsilanolate. chemicalbook.com This method yields potassium acetate as a solid precipitate. chemicalbook.com

Another related process involves the use of ethyl acetate as both an acetyl source and a solvent for the acetylation of alcohols, a reaction mediated by potassium hydroxide. rsc.org While the primary goal of this specific transformation is not the bulk production of potassium acetate, the underlying transesterification mechanism demonstrates a pathway where an acetic acid derivative reacts with a potassium base, which is fundamental to alternative synthesis routes. rsc.org

Novel and Sustainable Synthetic Approaches

In response to a growing emphasis on green chemistry and the circular economy, new methods for synthesizing potassium acetate are being explored. These approaches focus on using renewable feedstocks and integrating production into biorefinery concepts.

A novel approach involves the synthesis of potassium acetate from renewable resources like ethanol (B145695). One documented method demonstrates the conversion of ethanol, such as that from vodka, into potassium acetate through a double oxidation process using aqueous potassium permanganate. youtube.com In this reaction, the ethanol is oxidized to acetic acid, which then reacts with the potassium source in situ to form potassium acetate. youtube.com

Furthermore, research into biorefineries has shown the viability of producing potassium acetate from industrial waste streams. researchgate.net A study on a co-located biorefinery demonstrated the production of both ethanol and potassium acetate from a wastewater stream generated by a forest hardboard facility. figshare.com This wastewater contains wood extractives that serve as the organic feedstock. figshare.com Such processes represent a significant step towards sustainability by converting waste materials into valuable chemicals. researchgate.net Most acetate is currently produced from petroleum-derived feedstocks, but alternative sources like the hydrolysates of lignocellulosic biomass are being investigated. frontiersin.org

| Feedstock Category | Specific Example | Synthesis Principle | Reference |

|---|---|---|---|

| Fossil Fuel-Based | Natural Gas / Petroleum | Carbonylation of methanol (B129727) to produce acetic acid | edta-chelate.com |

| Renewable (Bio-alcohol) | Ethanol | Oxidation of ethanol to acetic acid, followed by neutralization | youtube.com |

| Renewable (Waste Stream) | Forest product wastewater | Biorefinery processing of organic content in wastewater | researchgate.netfigshare.com |

The concept of integrated production systems is central to modern, sustainable chemical manufacturing. figshare.com These systems are designed to minimize waste by ensuring the by-product of one industrial process becomes the feedstock for another. figshare.com The co-located biorefinery that produces potassium acetate from a forest product wastewater stream is a prime example of this strategy. researchgate.net In this model, the wastewater, which would otherwise require treatment, is repurposed. figshare.com The biorefinery process not only yields potassium acetate and ethanol but also partially substitutes for conventional wastewater treatment, creating an economically and environmentally efficient cycle. figshare.com This approach fully utilizes natural resources and exemplifies an integrated strategy for by-product utilization. researchgate.net

Fundamental Structural and Spectroscopic Characterization of Potassium Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level environment of potassium acetate (B1210297).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence of the acetate anion and provides insights into its interactions. The methyl (–CH₃) protons of the acetate ion typically exhibit a singlet in the ¹H NMR spectrum. In deuterated water (D₂O), the chemical shift for the methyl protons of sodium acetate, a similar salt, is reported at approximately 1.90 ppm. pitt.edu The exact chemical shift for potassium acetate can be influenced by the solvent and the presence of other interacting species.

Studies involving host-guest chemistry demonstrate the utility of ¹H NMR in monitoring molecular interactions. For instance, when a specially designed receptor molecule binds with potassium acetate, significant changes in the chemical shifts of the receptor's protons are observed. rsc.org For example, in a liquid-liquid extraction study, the binding of potassium acetate to a receptor in a wet chloroform-d (B32938) (CDCl₃) solution caused downfield shifts for the receptor's urea (B33335) (NH) protons from 9.5 and 7.3 ppm to 11.3 and 10.2 ppm, respectively. rsc.org This indicates the simultaneous association of the acetate anion and the potassium cation with the receptor. rsc.org Furthermore, the appearance of a new peak at 2.12 ppm, assigned to the methyl group of the extracted acetate, confirms the successful complexation and phase transfer. rsc.org

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), can reveal through-space interactions, providing a detailed structural picture of the complex. In one study, ROESY experiments showed intramolecular contacts between the acetate's methyl protons and aromatic protons of the receptor, indicating the acetate anion was positioned between the aromatic rings of the receptor molecule. rsc.org Such detailed analyses are crucial for understanding the binding modes and the structural arrangement of potassium acetate in complex chemical environments. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of potassium acetate and to monitor its role in various chemical processes.

Potassium acetate itself does not exhibit strong absorption in the visible region. Its primary electronic transitions occur in the ultraviolet range. Theoretical studies using Density Functional Theory (DFT) have been conducted to understand its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest occupied molecular orbital (LUMO), and to calculate the band gap energy. researchgate.netdergipark.org.tr Experimental UV-Vis spectra are often used to validate these theoretical models. researchgate.net For molecular biology applications, the UV absorption of potassium acetate solutions is monitored at specific wavelengths, such as 260 nm and 280 nm, to ensure the absence of nucleic acid and protein contamination. sigmaaldrich.com

UV Absorption Specifications for BioUltra Grade Potassium Acetate

| Wavelength (λ) | Maximum Absorbance (Amax) |

|---|---|

| 260 nm | ≤0.040 |

| 280 nm | ≤0.020 |

UV-Vis spectroscopy is widely used to study the formation of metal-ligand complexes. When a metal ion complexes with a ligand containing a carboxylate group, such as acetate, changes in the UV-Vis spectrum can be observed. researchgate.net These changes, which may include a shift in the absorption maximum (λmax) or a change in molar absorptivity, are indicative of complex formation. researchgate.netmdpi.com

Titration experiments, where small aliquots of a metal salt or acetate solution are added to a solution of a receptor molecule, allow for the determination of association constants (Ka). researchgate.net For example, the interaction between a receptor and potassium acetate in acetonitrile (B52724) solution was studied by monitoring the changes in the UV-Vis spectrum. rsc.orgresearchgate.net The results showed a strong association, and the presence of potassium cations was found to cooperatively enhance the binding of the acetate anion. rsc.orgresearchgate.net In the study of metal complexes with ligands derived from coumarin (B35378) oxyacetate, the absorption bands of the ligands, typically in the 240-340 nm range due to π-π* transitions, were largely retained in the resulting zinc(II) and copper(II) complexes, though an increase in molar absorptivity was noted. mdpi.com This suggests that the electronic transitions are primarily localized on the ligand and are not significantly affected by the metal ion in these specific complexes. mdpi.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Early crystallographic studies of potassium acetate revealed its complex thermal behavior, identifying two phase transitions at 75 °C and 155 °C. iucr.org The crystal structure transitions from a monoclinic phase at room temperature to another monoclinic phase at a higher temperature, and finally to an orthorhombic phase which is stable up to its melting point. iucr.org

More recent and detailed structural analyses have provided a clearer picture of potassium acetate and its hydrates. acs.org It was discovered that the phases previously believed to be a sesquihydrate and a hemihydrate are actually 3KOAc·2H₂O and KOAc·xH₂O (where x is between 0.38 and 0.44). acs.org The crystal structures of these hydrates and various polymorphs of anhydrous potassium acetate have been determined, clarifying their composition and the nature of phase transitions through variable-temperature XRD. acs.org

Potassium acetate is also used as an intercalating agent in materials science. For example, when intercalated into kaolinite (B1170537), a clay mineral, XRD patterns show a significant increase in the basal spacing from 0.718 nm to 1.42 nm. scientific.netnih.gov This expansion confirms the insertion of potassium acetate molecules between the kaolinite layers. researchgate.net Heating the intercalated material leads to changes in the d-spacing, indicating modifications to the structure and the potential loss of water or acetate. geoscienceworld.org

In complexes with other molecules, such as 18-crown-6 (B118740), the crystal structure reveals specific coordination details. In two solvated forms of (18-crown-6)potassium acetate, the acetate anion binds to the potassium ion in a chelating manner, causing the potassium ion to be slightly displaced from the central plane of the crown ether. iucr.orgnih.gov

Crystallographic Data for Potassium Acetate and its Intercalated Compound

| Compound/System | Crystal System (at room temp.) | Notable d-spacing (Å) | Reference |

|---|---|---|---|

| Potassium Acetate | Monoclinic | - | iucr.org |

| Kaolinite | - | 7.18 | scientific.netnih.gov |

| Kaolinite-Potassium Acetate Intercalate | - | 14.2 | scientific.netnih.gov |

| (18-crown-6)Potassium Acetate Dihydrate | - | - | iucr.orgnih.gov |

Determination of Crystal Structure and Lattice Parameters

The crystal structure of potassium acetate has been a subject of study, revealing its polymorphic nature with transitions occurring at different temperatures. Research has established that potassium acetate can exist in several phases, including monoclinic and orthorhombic structures. iucr.org

At room temperature, one form of potassium acetate hydrate (B1144303) crystallizes in a trigonal system with the space group R3. researchgate.net X-ray diffraction (XRD) analysis at a temperature of 110 K determined its lattice parameters. Another hydrate form of potassium acetate was found to have a triclinic crystal structure with the space group P1. researchgate.net

A study identified two phase transitions in potassium acetate at 331.7 K and 429.5 K, which were found to be reversible. researchgate.net Another investigation using a dilatometric method also confirmed at least three solid-state phase transitions, with the sequence being monoclinic, another monoclinic form with a significantly smaller cell volume, and finally an orthorhombic phase which is stable up to its melting point. iucr.org The transitions were observed at 75 °C and 155 °C. iucr.org

Below is a table summarizing the crystallographic data for different forms of potassium acetate.

| Property | Potassium Acetate Hydrate (Trigonal) researchgate.net | Potassium Acetate Hydrate (Triclinic) researchgate.net |

| Crystal System | Trigonal | Triclinic |

| Space Group | R3 | P1 |

| Temperature (K) | 110(2) | 110(2) |

| a (Å) | 9.27150(8) | 6.72548(7) |

| b (Å) | 9.27150(8) | 6.77937(14) |

| c (Å) | 21.1298(4) | 17.2898(5) |

| α (°) | 90 | 88.255(1) |

| β (°) | 90 | 89.478(2) |

| γ (°) | 120 | 62.598(1) |

| Volume (ų) ** | 1572.99(4) | 699.54(3) |

| Z (formula units/cell) | 3 | 2 |

| Calculated Density (g/cm³) ** | 1.364 | 1.512 |

Interlayer Spacing and Structural Changes in Layered Materials (e.g., Clays)

Potassium acetate is known to intercalate into the interlayer spaces of layered materials like clays, causing significant structural modifications. This process involves the insertion of potassium acetate molecules between the layers of the host material, leading to an expansion of the basal spacing.

In studies involving montmorillonite, the addition of potassium acetate resulted in an increase in the basal spacing from approximately 12 Å to 15 Å. jst.go.jp This expansion is attributed to the formation of a "montmorillonite-K+-KC2H3O2" complex, where a monolayer of potassium acetate is situated in the interlayer region. jst.go.jp Upon heating, this expanded spacing contracts to 13.6 Å at 150-200°C. jst.go.jp

Similarly, halloysite (B83129), a clay mineral with a layered structure, shows a significant increase in its d(001) spacing upon intercalation with potassium acetate. The initial spacing of about 7.13 Å to 7.30 Å expands to as much as 13.80 Å to 13.97 Å. geoscienceworld.orguq.edu.au This intercalation process disrupts the hydrogen bonds between the layers of the clay. dbc.wroc.pl Thermal treatment of the intercalated halloysite leads to the formation of multiple phases with different d-spacings. For instance, heating to 50 °C can result in phases with d-spacings of 11.47 Å and 8.95 Å. geoscienceworld.org Upon exposure to air, the intercalated halloysite can rehydrate and return to a more expanded phase. geoscienceworld.orguq.edu.au

The table below illustrates the changes in basal spacing of different clay minerals upon intercalation with potassium acetate.

| Clay Mineral | Initial Basal Spacing (Å) | Intercalated Basal Spacing (Å) | Reference(s) |

| Montmorillonite | ~12 | ~15 | jst.go.jp |

| Halloysite | 7.13 - 7.30 | 13.80 - 14.16 | geoscienceworld.orguq.edu.auub.edu |

| Kaolinite | ~7 | ~14 | psu.edu |

Other Advanced Characterization Techniques

Beyond diffraction methods, other advanced techniques provide deeper insights into the morphology, microstructure, and dielectric properties of potassium acetate and its composites.

Electron Microscopy for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the surface morphology and internal structure of materials.

In the context of perovskite solar cells, FESEM (Field Emission Scanning Electron Microscope) analysis of MAPbI3 thin films treated with potassium acetate revealed changes in grain size and film uniformity. scispace.com Untreated films showed small grain sizes (90-140 nm) with some pinholes, while treatment with potassium acetate, in combination with other substances, led to larger grains (130-250 nm) and reduced pinholes. scispace.com

When used to modify carbon pellets for CO2 adsorption, SEM images showed significant changes in the surface morphology of the carbon after treatment with potassium acetate. mdpi.com The modification introduced oxygen-containing functional groups and altered the pore structure. mdpi.com

In studies of clay intercalation, SEM and TEM have been used to observe the morphology of the clay particles before and after intercalation with potassium acetate. For instance, crystalline kaolinite is composed of pseudo-hexagonal plates arranged in an accordion-like structure. ub.edu Intercalation can delaminate these structures, leading to samples with higher aspect ratios. researchgate.net

Dielectric Spectroscopy for Material Property Assessment

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. This technique is valuable for assessing material properties related to the movement of ions and polar groups.

In a study of halloysite intercalated with potassium acetate, dielectric spectroscopy revealed that the intercalated molecules and ions retain some mobility. dbc.wroc.pl The analysis identified a relaxation process with an activation energy of 71.7 kJ/mol, which was attributed to the intercalated potassium acetate. dbc.wroc.pl Another relaxation process with a lower activation energy (36.7 kJ/mol) was associated with water present in the halloysite layers. dbc.wroc.pl

Measurements on kaolinite intercalated with potassium acetate showed that the real part of the electric permittivity evolves with frequency, and this behavior changes with thermal treatment. researchgate.net The low-frequency increase in permittivity can be influenced by electrode polarization and the presence of residual water. researchgate.net Dielectric spectroscopy can be a useful tool for studying the influence of absorbed water on the dielectric properties of materials. diva-portal.org It has been used to investigate the electrical properties of various materials at different frequencies, temperatures, and electric fields. researchgate.netscience.gov

Advanced Computational Chemistry and Molecular Modeling of Potassium Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a prevalent quantum chemical method for calculating a wide range of molecular properties. dergipark.org.tr

Geometry optimization in DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state on the potential energy surface. researchgate.net This process predicts the bond lengths, bond angles, and dihedral angles that best describe the molecule's structure based on its electronic interactions. researchgate.net

For potassium acetate (B1210297) (C₂H₃KO₂), DFT calculations have been employed to optimize its molecular structure. dergipark.org.trresearchgate.net The process involves minimizing the energies relative to all geometrical parameters, often without imposing symmetry constraints, to achieve the most stable conformation. mdpi.com The optimized geometry provides a foundational understanding of the molecule's physical and chemical characteristics.

Table 1: Selected Optimized Geometrical Parameters of Potassium Acetate (Illustrative) Note: Specific values from DFT calculations can vary based on the functional and basis set used. The following is an illustrative representation of typical outputs.

| Parameter | Atom Pair/Trio | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Bond Length | C-C | ~1.54 | - |

| Bond Length | C-O | ~1.25 | - |

| Bond Length | O-K | ~2.70 | - |

| Bond Angle | O-C-O | - | ~125 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the orbital with the highest energy that contains electrons and has the propensity to donate them, while the LUMO is the lowest energy orbital devoid of electrons and can accept them. ossila.comnih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). ossila.com This gap is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. edu.krd For potassium acetate, DFT studies have been conducted to calculate the energies of these orbitals and the corresponding energy gap. dergipark.org.trresearchgate.net These calculations help in understanding the molecule's electron-donating and accepting capabilities and its potential for electronic excitation. ossila.com

Table 2: Frontier Molecular Orbital Energies of Potassium Acetate (Illustrative) Note: These values are representative and depend on the computational method.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.12 |

| LUMO | -1.48 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.commalayajournal.org These descriptors, derived within the framework of conceptual DFT, provide a theoretical basis for predicting and studying reactivity indices. researchgate.netmdpi.com

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." edu.krd

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment.

These parameters are calculated using the HOMO and LUMO energy values. edu.krdmdpi.com Studies on potassium acetate aim to derive these descriptors to provide a comprehensive picture of its reactivity. researchgate.net

Table 3: Global Reactivity Descriptors for Potassium Acetate (Illustrative) Note: Calculated based on the illustrative HOMO/LUMO values in Table 2.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | 4.80 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) | 6.64 |

| Chemical Softness (S) | S = 1 / η | 0.15 |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | -4.80 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations are particularly useful for investigating complex processes such as the interaction and intercalation of molecules within layered materials.

Potassium acetate is known to intercalate into the interlayer spaces of kaolinite (B1170537), a 1:1 type clay mineral. aip.org MD simulations have been instrumental in elucidating the structural characteristics and mechanisms of this process. nih.govqut.edu.au Large-scale simulations, involving millions of atoms to create realistic particle sizes, have shown that an aqueous solution of potassium acetate can lead to a stable kaolinite-potassium acetate complex. aip.orgnih.govaip.org

The simulations confirm that the presence of interlayer water is necessary for the formation of a stable intercalated complex. nih.gov The process involves the insertion of potassium acetate and water molecules between the kaolinite layers, leading to an expansion of the basal spacing, which is the distance between adjacent layers. aip.org

MD simulations provide detailed information on the specific arrangement of the guest species within the kaolinite interlayer. qut.edu.au Studies have revealed that the acetate anions and water molecules arrange themselves in a distinct bilayer structure within the interlayer space of kaolinite. qut.edu.auqut.edu.au This arrangement involves two well-separated peaks in the atomic density profile, with the centroids of the acetate anions and water molecules located slightly offset on either side of the interlayer midplane. qut.edu.au

The potassium cations (K⁺) are not found keyed into the ditrigonal holes of the tetrahedral surface of the kaolinite as was once proposed. qut.edu.auqut.edu.au Instead, they are distributed throughout the interlayer space, where they are strongly coordinated with both the acetate anions and the water molecules. qut.edu.auqut.edu.au

Furthermore, strong hydrogen bonds are formed between the hydroxyl groups on the octahedral surface of the kaolinite and the oxygen atoms of both the acetate anions and the intercalated water molecules. qut.edu.auqut.edu.au Weaker hydrogen bonds also form between the hydrogen atoms of the acetate and water molecules and the oxygen atoms of the silica (B1680970) tetrahedral surface. qut.edu.au This complex network of interactions stabilizes the intercalated structure. The distribution of intercalated water and acetate ions tends to remain constant over time in simulations, indicating the stability of the formed complex. aip.orgresearchgate.net

Mechanisms of Intercalation in Layered Materials (e.g., Kaolinite)

Interfacial Hydrogen Bonding Networks

Molecular dynamics (MD) simulations are instrumental in elucidating the complex hydrogen-bonding networks at interfaces involving potassium acetate. The acetate anion, with its carboxylate group, actively participates in and influences these networks. Studies have shown that the acetate anion can form strong hydrogen bonds with water molecules, a characteristic that can lead to proton abstraction from water. mdpi.com

At solid-water interfaces, such as those involving kaolinite or metal oxides, the structure of water and the hydrogen-bonding network are significantly perturbed. In a study of kaolinite intercalated with potassium acetate, MD simulations revealed that acetate anions and water molecules arrange in a bilayer within the interlayer space. qut.edu.au Strong hydrogen bonds are formed between the hydroxyl groups on the kaolinite surface and the oxygen atoms of both the acetate anions and the intercalated water molecules. qut.edu.au Weaker hydrogen bonds also form between the hydrogen atoms of the acetate and water and the oxygen atoms of the silica tetrahedral surface of the kaolinite. qut.edu.au

Ion Solvation Shells and Coordination Environment in Electrolyte Solutions

Molecular dynamics simulations provide detailed insights into the solvation structure of potassium (K⁺) and acetate (CH₃COO⁻) ions in aqueous solutions. The arrangement of water molecules around these ions dictates many of the electrolyte's properties.

The solvation shell of the acetate ion is notably asymmetric, a feature attributed to the different partial charges on its constituent atoms (two oxygen atoms and the carboxyl carbon). aip.org This contrasts with more symmetric ions like nitrate (B79036). aip.org The radial distribution functions (RDFs) calculated from MD simulations show that water molecules in the first solvation shell are primarily hydrogen-bonded to the two oxygen atoms of the acetate's carboxylate group. aip.org In concentrated solutions, the hydration shells of the ions strongly interpenetrate, and ion pairing becomes significant. rsc.org

For the potassium ion, a larger and less charge-dense cation compared to Li⁺ or Na⁺, the solvation structure is more disordered and flexible. osti.gov This leads to a more fluid interface between the first and second solvation shells compared to smaller cations. osti.gov The ligand exchange dynamics for K⁺ are generally accelerated, a characteristic sometimes associated with its "structure-breaking" properties in aqueous solutions. acs.org

In highly concentrated "water-in-salt" (WIS) electrolytes, such as 27 molal KOAc, there is essentially no "free" water; all water molecules are part of ion solvation shells. rsc.org In these systems, anions like acetate can be found as ligands in the cationic coordination sphere of K⁺. rsc.org MD simulations confirm that in these concentrated mixed-salt solutions, each water molecule in the first hydration shell interacts with an average of 1.3 cations. rsc.org

| Ion | Property | Value | System/Conditions | Source |

|---|---|---|---|---|

| Acetate (CH₃COO⁻) | First Solvation Shell Water Molecules | ~6.2 to ~7.4 | Aqueous CH₃COONa solutions | researchgate.net |

| Acetate (CH₃COO⁻) | Asymmetry | Solvation shell is asymmetric and extends to the second shell | Aqueous CH₃COOK solution | aip.org |

| Potassium (K⁺) | Coordination Number (O-atom of water) | ~4.1 | EC solvent | osti.gov |

| Potassium (K⁺) | Solvation Structure | Disordered and flexible | EC solvent | osti.gov |

| Water in WIS | Cation Interactions per Water Molecule | 1.3 | 32 m KOAc − 8 m LiOAc | rsc.org |

Simulated Rheological and Transport Properties of Concentrated Solutions

Computational simulations are crucial for predicting and understanding the rheological (e.g., viscosity) and transport (e.g., conductivity, diffusion) properties of concentrated potassium acetate solutions, which are important for applications like liquid desiccants and electrolytes. mdpi.comresearchgate.net

Atomistic MD simulations have been used to quantify viscosity and water self-diffusion coefficients in aqueous salt solutions. rsc.org For acetate-containing solutions, these simulations can capture the specific effects of the ions on the bulk dynamics of the solution. rsc.org The results from such simulations are generally consistent with experimental data from rheometry and NMR, validating the force fields used. rsc.org The influence of salts on these properties is interpreted as arising from their molecular interfacial area and the strength of their interactions with water molecules in the first hydration shell. rsc.org

In highly concentrated electrolytes, such as binary mixtures of sodium acetate and potassium acetate, properties like viscosity and conductivity are critical. unimib.it Studies on systems with a constant high concentration of potassium acetate (20 mol kg⁻¹) and varying sodium acetate concentrations show a compromise between transport properties and electrochemical stability. researchgate.netunimib.it For example, a solution of 20 mol kg⁻¹ CH₃COOK and 7 mol kg⁻¹ CH₃COONa exhibits a conductivity of 21.2 mS cm⁻¹ at 25°C. researchgate.netunimib.it The high viscosity of concentrated solutions is a key characteristic that is well-captured by simulations and correlates with the extensive ion aggregation and reduced water activity.

| Solution Composition | Property | Value | Temperature | Source |

|---|---|---|---|---|

| 20 mol kg⁻¹ CH₃COOK + 7 mol kg⁻¹ CH₃COONa | Conductivity | 21.2 mS cm⁻¹ | 25 °C | researchgate.netunimib.it |

| 1 M Ammonium (B1175870) Acetate | Simulated Viscosity (Normalized) | 1.028 | 26 °C | rsc.org |

| 1 M Ammonium Acetate | Experimental Viscosity (Normalized) | 1.021 | 26 °C | rsc.org |

| 1 M Ammonium Acetate | Simulated Water Self-Diffusion (Normalized) | 0.963 | 26 °C | rsc.org |

| 1 M Ammonium Acetate | Experimental Water Self-Diffusion (Normalized) | 0.970 | 26 °C | rsc.org |

Quantum Chemical Approaches

Analysis of Chemical Bonding and Intermolecular Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical bonding of potassium acetate. researchgate.net These calculations allow for the optimization of the molecule's geometry and the analysis of its molecular orbitals. dergipark.org.tr

DFT studies using the B3LYP functional have been employed to determine the optimized atomic configuration of the potassium acetate molecule. dergipark.org.trresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key descriptor of molecular stability. dergipark.org.tr For potassium acetate, this gap has been calculated to be 3.669 eV. dergipark.org.tr Such calculations also provide theoretical values for physical parameters like hardness, softness, and electronegativity. researchgate.net

| Parameter | Value | Method | Source |

|---|---|---|---|

| HOMO Energy | -4.99 eV | DFT/B3LYP | dergipark.org.tr |

| LUMO Energy | -1.32 eV | DFT/B3LYP | dergipark.org.tr |

| HOMO-LUMO Energy Gap (ΔE) | 3.669 eV | DFT/B3LYP | dergipark.org.tr |

These computational approaches confirm that in the potassium acetate molecule, the outer electrons of the atoms are almost entirely involved in molecular bonds, resulting in an electrically neutral molecule. dergipark.org.trresearchgate.net The calculations can also be used to simulate vibrational spectra (FTIR), which show good correlation with experimental results. researchgate.net

Computational Studies of Complexation Constants and Reactivity

Computational chemistry is a powerful tool for studying the complexation of potassium acetate and its reactivity in chemical reactions. DFT calculations and other methods can be used to predict binding affinities and reaction mechanisms.

Studies on synthetic receptors have shown that it is possible to computationally model the complexation of potassium acetate. For instance, the binding of potassium cations and acetate anions to a heteroditopic receptor was studied using ¹H NMR titrations and supported by DFT calculations. nih.govrsc.org These studies revealed a cooperative binding effect, where the presence of the potassium cation enhances the binding of the acetate anion by the receptor nearly five-fold. nih.gov The binding constants were calculated from titration data, demonstrating the synergy between experimental and computational approaches. nih.gov

The reactivity of acetate, often facilitated by a cation like potassium, is a subject of computational investigation in organic synthesis and catalysis. DFT calculations have been used to probe the mechanism of acetate-assisted C-H activation at rhodium and iridium centers. le.ac.uk These calculations can elucidate the barriers for different steps in the reaction pathway, such as proton transfer and ligand substitution, helping to explain experimental observations of reaction selectivity. le.ac.uk Similarly, the role of potassium acetate as a catalyst in reactions like double decarboxylative transannulation to form pyrroles has been reported, with computational studies providing insight into the reaction mechanism. acs.org

| System/Reaction | Finding | Methodology | Source |

|---|---|---|---|

| Potassium Acetate + Urea-functionalized crown ether receptor | Acetate binding constant (K) = 420 M⁻¹ (without K⁺) | ¹H NMR Titration | nih.gov |

| Potassium Acetate + Urea-functionalized crown ether receptor | Acetate binding constant (K) = 2060 M⁻¹ (with K⁺) | ¹H NMR Titration | nih.gov |

| Potassium Acetate + Urea-functionalized crown ether receptor | Binding Cooperativity = 4.9 | Calculation from binding constants | nih.gov |

| Acetate-assisted C-H activation at Rh/Ir centers | DFT calculations show ligand substitution can dominate selectivity over proton transfer. | DFT Calculations, Microkinetic simulations | le.ac.uk |

Applications in Chemical Systems and Processes

Catalytic Roles and Mechanisms

Potassium acetate (B1210297) functions widely as a catalyst, cocatalyst, or promoter in numerous organic reactions. sciencemadness.orgsigmaaldrich.com Its basicity and the nucleophilicity of the acetate anion are key to its catalytic activity. It is employed in processes from polymerization to transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

Development and Screening of Catalytic Systems

Potassium acetate has been integral to the development and screening of various catalytic systems. It is often used as a base or promoter in transition metal-catalyzed reactions and as a nucleophilic catalyst for polymerization and addition reactions. sigmaaldrich.comsigmaaldrich.com

Research has explored its role in diverse catalytic applications:

Polyurethane Synthesis: It serves as a catalyst for the glycolysis of rigid polyurethane (PU) and in the production of isocyanurate-based polyurethane materials through the cyclotrimerization of aromatic isocyanates. vedantu.comsigmaaldrich.comacs.org

Polymerization Reactions: It has been identified as a benign catalyst for the quasi-alternating copolymerization of oxiranes. sigmaaldrich.com In combination with 18-crown-6 (B118740) ether, it forms an efficient catalytic system for the ring-opening copolymerization of oxirane monomers like propylene (B89431) oxide, leading to well-defined polyethers. researchgate.net

Catalyst Modification: In materials science, potassium acetate is used to modify catalyst precursors. For instance, it plays a role in modifying iron-based metal-organic frameworks (Fe-ZIF-8) to create efficient Fe, N, S co-doped carbon network catalysts for the oxygen reduction reaction, which is crucial for energy technologies like fuel cells. sigmaaldrich.com

Nanoparticle Synthesis: It is utilized in the controlled synthesis of palladium nanocubes, where it helps in understanding and tuning nanoparticle growth mechanisms for applications in catalysis and electronics. sigmaaldrich.com

Enzyme Activation: In biocatalysis, potassium ions from potassium acetate can act as an activator for enzymes. For example, it activates homoisocitrate dehydrogenase from Saccharomyces cerevisiae. nih.gov

Influence on Reaction Pathways and Selectivity

The presence and concentration of potassium acetate can significantly influence the reaction pathways and the selectivity of chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. nih.govrsc.orguwindsor.ca

Heck and Suzuki-Miyaura Reactions: In palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, potassium acetate is commonly used as a mild base. nih.govrsc.org Its choice over stronger bases can be critical for achieving high selectivity and preventing undesirable side reactions. nih.govnih.gov

Mechanism: In the Suzuki-Miyaura reaction, potassium acetate is effective in forming an alkoxo- or acetatopalladium(II) intermediate. rsc.orguwindsor.ca This intermediate is crucial for the transmetalation step, which is often the rate-determining step of the catalytic cycle. The formation of a trans-PhPdOAc(PPh₃)₂ complex, for instance, has been shown to exhibit high reactivity towards (alkoxy)diboron derivatives, selectively yielding the desired phenylboronate. uwindsor.ca

Selectivity: In the palladium-catalyzed borylation of aryl chlorides, potassium acetate is considered one of the best bases to achieve selective cross-coupling. uwindsor.ca Stronger bases like potassium carbonate or phosphate (B84403) can lead to the formation of biaryl byproducts through a subsequent Suzuki coupling of the desired product with the starting material. uwindsor.canih.gov However, under certain conditions and with specific substrates, even the weak base potassium acetate can promote this side reaction. nih.gov In some Heck reactions, potassium acetate has been found to be the most effective base for forming the desired stilbene (B7821643) product with high E:Z selectivity compared to carbonate bases. scirp.org

Reaction Control: In the industrial synthesis of the drug sotorasib, a detailed mechanistic study revealed that the choice of base is critical. When potassium acetate was used, the rate-determining step was the reductive elimination. acs.org Switching the base to potassium carbonate shifted the rate-determining step to transmetalation, which allowed for a more controllable and reliable reaction on a large scale. acs.org

Other Reactions:

Isocyanate Trimerization: In the anionic cyclotrimerization of aromatic isocyanates to form isocyanurates, potassium acetate acts as a precatalyst. acs.org The acetate anion initiates the reaction by forming a nucleophilic intermediate with an isocyanate molecule. This intermediate then reacts further, but the study revealed that the acetate is eventually converted into a deprotonated amide species, which becomes the new, actual active catalyst for the cyclotrimerization. acs.org

Pyrolysis: During the catalytic fast pyrolysis of hexoses like glucose and fructose, potassium acetate promotes the formation of acetic acid, making it the dominant product while inhibiting the formation of intermediates like furans. mdpi.com It alters the thermal decomposition behavior and product distribution. mdpi.com

Reagent in Organic Synthesis and Chemical Transformations

Beyond its catalytic roles, potassium acetate is a key reagent in various chemical processes, including the synthesis of advanced materials and in separation technologies.

Chemical Activation of Carbonaceous Materials

Potassium acetate is increasingly used as a "green" and effective chemical activating agent for the production of porous activated carbons from a variety of precursors. worldscientific.comeeer.orgeeer.org These materials have high specific surface areas and well-developed porosity, making them suitable for applications like supercapacitors and adsorption of pollutants. worldscientific.comacs.orgscienceopen.com

Mechanism: The activation process typically involves impregnating a carbonaceous precursor (such as biomass, waste tea, or coconut shells) with potassium acetate, followed by carbonization at high temperatures (e.g., 700-900 °C). researchgate.netresearchgate.netresearchgate.net During heating, potassium acetate melts and can decompose, with the resulting potassium species (like K₂CO₃) reacting with the carbon matrix. acs.orgresearchgate.net This chemical reaction etches the carbon framework, creating a network of micropores and mesopores. eeer.orgresearchgate.net The intercalation of metallic potassium ions into the carbon network is believed to contribute significantly to the high porosity development. eeer.org

Self-Activation: A facile method involves the direct thermal treatment of potassium acetate itself, which acts as both the carbon precursor and the activating agent in a "self-activation" process. iaea.orgetri.re.kr This one-pot approach can produce porous carbon sheets with very high specific surface areas. iaea.org

Performance: Activated carbons produced using potassium acetate exhibit high specific surface areas and tailored pore size distributions. For example, activating coconut shells with potassium acetate yielded a heteroporous carbon with a significant fraction of both micropores and mesopores. scienceopen.comresearchgate.net

Table 1: Comparison of Surface Properties of Activated Carbons from Different Activation Methods

| Precursor | Activating Agent | Abbreviation | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|---|

| Coconut Shell | Potassium Acetate | PAAC | 622 | 0.31 | researchgate.net |

| Coconut Shell | Potassium Hydroxide (B78521) | PHAC | 1354 | 0.61 | researchgate.net |

| Coconut Shell | CO₂ (Physical) | CSAC | 369 | 0.19 | researchgate.net |

| Potassium Acetate (Self-activated) | Potassium Acetate | PAC | 1704 | - | etri.re.kr |

| Potassium Humate | Potassium Acetate | AC | 1160–1315 | - | worldscientific.com |

Solvent Extraction and Separation Processes for Carboxylate Salts

Potassium acetate is used as a salting-out agent in liquid-liquid and vapor-liquid extraction processes, particularly for the separation of carboxylic acids from aqueous solutions. acs.orgacs.org The addition of a salt like potassium acetate to a mixture of water and an organic compound can alter the phase equilibria, often increasing the relative volatility of one of the components, thereby facilitating separation by distillation. acs.orgnjit.edu

Vapor-Liquid Equilibria (VLE): Studies on the ternary system of water, acetic acid, and potassium acetate have shown that potassium acetate has a significant salting-out effect on water. acs.org This effect enhances the separation of acetic acid from water. Isobaric VLE data obtained at 100 kPa demonstrate that potassium acetate is more effective in this regard than lithium and sodium acetates. acs.org

Liquid-Liquid Equilibria (LLE): In the separation of other carboxylic acids, such as valeric acid and caproic acid, from water, various acetate esters are used as solvents. researchgate.net While potassium acetate itself is not the solvent in these systems, the study of acetate-containing systems is crucial for designing efficient extraction processes for carboxylates. researchgate.net Similarly, in non-aqueous systems like ethanol-hexane mixtures, dissolved potassium acetate can increase the volatility of the hydrocarbon component, aiding in its separation from ethanol (B145695). njit.edu

Coordination Chemistry and Complex Formation

Potassium acetate and its constituent ions play an active role in coordination chemistry. nih.govlibretexts.org Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. byjus.com

Acetate as a Ligand: The acetate anion (CH₃COO⁻) can act as a ligand, binding to metal centers. csbsju.edu In the nomenclature of coordination compounds, when acetate is a ligand, it is named "acetato". csbsju.edu It can coordinate to a metal ion in several ways, most commonly as a monodentate or a bidentate bridging ligand.

Potassium Ion Coordination: The potassium cation (K⁺) itself can be the central ion in a coordination complex, though it is more commonly considered a counterion. nih.gov In the crystal structure of potassium 2-(N-hydroxycarbamoyl)acetate monohydrate, the K⁺ ion's coordination sphere is described as a distorted double-capped octahedron, formed by coordination bonds to oxygen atoms from the carboxylate and hydroxamic acid groups of neighboring anions and from water molecules. nih.gov The K-O bond lengths in such structures are typically in the range of 2.711 to 3.058 Å. nih.gov

Complexes with Crown Ethers: Potassium acetate can form complexes with macrocyclic polyethers, such as 18-crown-6. researchgate.net The crown ether encapsulates the potassium ion, increasing the solubility of the salt in organic solvents and enhancing the nucleophilicity and reactivity of the "naked" acetate anion. This strategy is used to create highly active catalytic systems for reactions like ring-opening polymerization. sciencemadness.orgresearchgate.net

Formation of Polynuclear Complexes: The acetate ligand is a versatile building block for constructing polynuclear complexes and coordination polymers. For example, 2-carboxyacetohydroxamic acid, a derivative of acetic acid, is an efficient ligand for creating 12-metallacrown-4 complexes with copper(II) ions, which can then be used to build one-dimensional coordination polymers. nih.gov

Design of Host-Guest Systems and Receptor Binding Studies

Potassium acetate has been a subject of interest in the field of supramolecular chemistry, particularly in the design and study of host-guest systems. These systems involve a larger host molecule specifically designed to bind with a smaller guest molecule or ion, such as potassium acetate. The interactions within these systems are driven by non-covalent forces.

Research has demonstrated the use of various synthetic receptors for the recognition of potassium salts. For instance, new rhenium(I) bipyridine crown ether receptors have been synthesized to study their ion pair recognition properties. acs.org X-ray crystallography of one such complex revealed that the potassium ion is coordinated by a benzo-18-crown-6 (B86084) moiety, while the acetate anion is bound through hydrogen bonds to amide groups on the receptor. acs.org These studies show that the binding of the potassium cation can enhance the binding affinity for the anion through electrostatic and conformational effects, a phenomenon known as cooperative binding. acs.org

Another class of receptors, based on a tripodal squaramide scaffold linked to a benzo-18-crown-6 ether, has shown high efficiency in binding ion pairs. semanticscholar.org These heteroditopic ion-pair receptors are capable of binding both cations and anions simultaneously. semanticscholar.org Solid-liquid extraction experiments highlighted the selectivity of one such receptor for potassium acetate, which it extracted with 62% efficiency from a mixture of salts. semanticscholar.org In contrast, a simpler, single-armed receptor proved less effective, underscoring the importance of the receptor's complex architecture in achieving high binding strength and selectivity. semanticscholar.org

Calixarene-based receptors have also been employed for ion pair recognition. A calix epo.orgarene-based receptor featuring a semitube structure for cation binding and two urea (B33335) groups for anion recognition was found to bind a variety of sodium and potassium halides and acetates. nih.gov The design of such molecules is crucial for their function, as the geometric and electronic features of the host determine its selectivity and affinity for specific guests. semanticscholar.org The study of these host-guest interactions is fundamental for applications in areas like environmental monitoring and the development of chemical sensors. semanticscholar.org

Table 1: Efficiency of Ion-Pair Receptors in Salt Extraction

| Receptor Type | Target Salt | Extraction Efficiency | Key Finding |

|---|---|---|---|

| Tripodal Squaramide-Crown Ether | Potassium Acetate | 62% | Demonstrates high selectivity for potassium acetate in solid-liquid extraction. semanticscholar.org |

| Tripodal Squaramide-Crown Ether | Potassium Sulfate (B86663) | 72% | Shows high selectivity for potassium sulfate under liquid-liquid extraction conditions. semanticscholar.org |

| Single-Armed Squaramide Receptor | Potassium Acetate | <5% | Less effective compared to the tripodal receptor, highlighting the importance of receptor architecture. semanticscholar.org |

Synthesis and Characterization of Metal-Organic Complexes

Potassium acetate serves as a key reagent in the synthesis of various metal-organic complexes, including Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating porous structures with high surface areas. scialert.net

In the synthesis of corannulene-based MOFs, potassium acetate is used as a reagent alongside a palladium catalyst (Pd(acetate)₂) and bis(pinacolato)diboron (B136004) in dimethylformamide (DMF). sc.edu This step is part of a multi-step synthetic route aimed at creating new anode materials for lithium-ion batteries. sc.edu The objective is to leverage the porosity and high surface area of the resulting MOF to enhance battery performance. sc.edu

Potassium acetate also plays a role as a catalyst in the double decarboxylative transannulation between oxazolones and isoxazolidinediones. This reaction provides a novel method for synthesizing highly functionalized pyrroles, which are important structural motifs in many pharmaceuticals. acs.org The process is valued for its operational simplicity and for using the carbon dioxide moiety as a traceless activating group. acs.org

Furthermore, the synthesis of mixed-metal paddle-wheel MOFs has been achieved under ambient conditions by using metal acetates as precursors. acs.org This approach exploits the tendency of metal acetates to form soluble paddle-wheel dimers that are structurally similar to the secondary building units (SBUs) of the target MOFs. acs.org The use of metal acetates facilitates rapid and uniform nucleation, allowing for the synthesis of bimetallic and trimetallic MOFs with controlled, predefined metal ratios and high yields. acs.org This method is advantageous as it avoids the need for toxic additives and high energy consumption. acs.org

Table 2: Role of Potassium Acetate in Synthesis of Metal-Organic Complexes

| Synthesis Type | Role of Potassium Acetate | Other Key Reagents | Product | Reference |

|---|---|---|---|---|

| Corannulene-Based MOF Synthesis | Reagent | Dimethyl 5-iodoisophthalate, bis(pinacolato)diboron, Pd(acetate)₂ | Corannulene-based MOF | sc.edu |

| Mixed-Metal Paddle-Wheel MOF Synthesis | Precursor Component (as metal acetate) | 1,4-benzenedicarboxylic acid (BDC), 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABCO) | Mixed-Metal MBDs | acs.org |

| Functionalized Pyrrole Synthesis | Catalyst | Oxazolones, Isoxazolidinediones | 3-carbamoyl-4-aryl pyrroles | acs.org |

Chemical Inhibition Studies

Mechanisms of Anti-Coking Action in Hydrocarbon Pyrolysis

In industrial hydrocarbon pyrolysis processes, such as the steam cracking of naphtha to produce ethylene, the formation of coke deposits on the inner walls of reactor tubes is a significant problem. researchgate.net Coke buildup reduces heat transfer efficiency and restricts feedstock flow, necessitating periodic shutdowns for decoking. researchgate.net Potassium acetate has been investigated and used as a coking inhibitor to mitigate this issue. researchgate.net

The primary anti-coking mechanism of potassium acetate involves the catalytic gasification of coke. researchgate.netresearchgate.net The alkali metal, potassium, catalyzes the reaction between the deposited carbon (coke) and water (steam), which is present in the feedstock. researchgate.netresearchgate.net This gasification process removes coke from the reactor surfaces.

Studies have shown that the addition of potassium acetate to the feedstock effectively reduces the rate of coke formation. When used during the thermal cracking of light naphtha, it can decrease coke deposition by approximately 60% at a concentration of 400 µg/g. researchgate.net The inhibitor also alters the morphology and structure of the coke that does form. Research indicates that with increasing concentrations of potassium acetate, the diameter of filamentous coke decreases significantly. researchgate.netresearchgate.net For example, the diameter of these filaments was observed to shrink from about 100 nm with no inhibitor to 35 nm when 400 ppm of potassium acetate was added. researchgate.net Additionally, potassium acetate has been found to increase the degree of graphitization of the deposited coke. researchgate.netresearchgate.net

Table 3: Effect of Potassium Acetate on Coke Formation in Hydrocarbon Pyrolysis

| Potassium Acetate Concentration (µg/g or ppm) | Reduction in Coke Deposition | Effect on Filamentous Coke Diameter | Reference |

|---|---|---|---|

| 0 | - | ~100 nm | researchgate.netresearchgate.net |

| 100 | Not specified | ~60 nm | researchgate.netresearchgate.net |

| 200 | Not specified | ~45 nm | researchgate.netresearchgate.net |

| 400 | ~60% | ~35 nm | researchgate.net |

Formulation Chemistry in Industrial Applications

Development of Fire Retardancy Formulations

Potassium acetate is utilized as a component in various fire retardant formulations, valued for its effectiveness and as an alternative to more environmentally hazardous chemicals. epo.orgedta-chelate.com These formulations are designed to reduce the flammability of materials, particularly cellulosic materials like wood and wildland fuels.

In forest fire retardant compositions, potassium acetate can be used as the primary retardant salt. justia.com It may be formulated as a dry concentrate, a liquid concentrate, or a final diluted product. justia.com These formulations often include mixtures of potassium acetate with other salts, such as magnesium chloride or ammonium (B1175870) salts, to optimize performance. justia.com The ratio of potassium acetate to other salts can be widely varied to achieve desired properties. justia.com Potassium acetate can be used in its anhydrous form or as a hydrate (B1144303). justia.com

Research on the treatment of structural fir wood has demonstrated the efficacy of potassium acetate as a fire retardant. mdpi.com Studies comparing different application methods found that vacuum pressure impregnation was more effective than simple surface coating. mdpi.com When applied via impregnation at a 15% concentration, potassium acetate was found to be highly effective, significantly reducing the heat of combustion. mdpi.com Scanning electron microscopy analysis showed that the organic potassium acetate filled the pores of the wood, contributing to its enhanced fire resistance. mdpi.com Some formulations combine potassium acetate with other compounds like citric acid, potassium hydroxide, and tetra potassium pyrophosphate to improve stability and performance at high temperatures. epo.org

Table 4: Efficacy of Potassium Acetate as a Fire Retardant on Fir Wood

| Retardant | Concentration | Application Method | Key Result |

|---|---|---|---|

| Potassium Acetate | 15% | Vacuum Pressure Impregnation | Exhibited the most significant reduction in the heat of combustion. mdpi.com |

| Potassium Acetate | 5% | Vacuum Pressure Impregnation | Showed a less pronounced impact on reducing combustible heat compared to the 15% solution. mdpi.com |

| Diammonium hydrogen phosphate | 5% | Vacuum Pressure Impregnation | Provided suitable flame retardancy at a low concentration. mdpi.com |

| Arabinogalactan | Not specified | Vacuum Pressure Impregnation | Investigated as a natural polymeric retardant. mdpi.com |

Applications in Materials Science and Engineering

Precursor Chemistry for Advanced Material Synthesis

Metallic acetates, including potassium acetate (B1210297), are widely recognized as excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.comchemicalbook.comamericanelements.comthegoodscentscompany.comnanochemazone.com The acetate anion is a polyatomic ion composed of two carbon atoms, three hydrogen atoms, and two oxygen atoms. americanelements.comchemicalbook.com Potassium acetate solutions can be prepared at specific concentrations, making them a suitable source for applications that require solubilized materials. americanelements.com

Potassium acetate plays a significant role in the controlled synthesis of metallic nanoparticles, such as palladium nanocubes (Pd NCs). acs.org Research has demonstrated that the presence of potassium acetate during the synthesis process allows for the tuning of nanocube size, with dimensions ranging from 4.5 to 23.5 nm. acs.org The compound influences the reduction kinetics of the palladium precursor. acs.org By controlling the concentration of potassium acetate and the reaction temperature, the reduction rate of the palladium precursor can be manipulated, which in turn regulates the final morphology and size of the nanocubes. acs.orgresearchgate.net This control over nanoparticle growth is crucial for tailoring their properties for specific applications in catalysis and electronics. sigmaaldrich.com A systematic study confirmed that while potassium acetate affects the apparent reduction rate constant, it does not alter the activation energy of the reaction. acs.org

Table 1: Influence of Potassium Acetate on Palladium Nanocube Synthesis

This interactive table summarizes research findings on the role of potassium acetate (KOAc) in controlling the size of Palladium Nanocubes by varying reaction conditions.

| KOAc Concentration (mM) | Reaction Temperature (°C) | Resulting Nanocube Size (nm) | Key Finding | Source |

| 0 | 75 | Not specified | Baseline reaction without KOAc. | acs.org |

| 5 | 65 | Not specified | Controlled reduction rate. | acs.org |

| 5 | 85 | Not specified | Temperature and KOAc synergy. | acs.org |

| 10 | 55 | Not specified | Lower temperature synthesis enabled. | acs.org |

| 10 | 65 | Not specified | Fine-tuning of growth pattern. | acs.org |

| 20 | 55 | Not specified | Further manipulation of reduction kinetics. | acs.org |

| Varied | Not specified | 4.5 - 23.5 | Size-tunable synthesis achieved. | acs.org |

Acetates are considered excellent precursors for the production of ultra-high purity compounds. americanelements.comchemicalbook.comnanochemazone.com Potassium acetate, being a moderately water-soluble crystalline potassium source, can be readily used to synthesize materials for specialized applications. americanelements.comchemicalbook.comthegoodscentscompany.com Upon heating, it decomposes to potassium oxide, a characteristic that can be utilized in solid-state synthesis routes. americanelements.comchemicalbook.comnanochemazone.com The use of high-purity precursors like potassium acetate is critical in manufacturing advanced materials where impurity levels can significantly impact performance, such as in optics, lasers, and electronics. americanelements.com American Elements, for example, produces potassium acetate to various standard grades, including ACS, Reagent, Technical, and Optical Grade, to meet the demands of these high-tech applications. americanelements.comthegoodscentscompany.com

Intercalation Compounds and Functional Layered Materials

Potassium acetate is known for its ability to intercalate into the interlayer spaces of layered clay minerals. researchgate.netsemanticscholar.org This process involves the insertion of guest molecules or ions between the mineral layers, breaking the existing hydrogen bonds and forming new interactions, which leads to an expansion of the interlayer distance. dbc.wroc.plresearchgate.net

Potassium acetate can be readily intercalated into the structure of kaolin (B608303) group minerals like kaolinite (B1170537) and halloysite (B83129). researchgate.netpsu.edu This process can be achieved through various methods, including immersion in a concentrated solution, mechanochemical co-grinding, and homogenization techniques. researchgate.netresearchgate.net The intercalation of potassium acetate into kaolinite expands the basal spacing from approximately 7.2 Å to about 14 Å. researchgate.netresearchgate.netpsu.edu The acetate ions and potassium ions position themselves within the interlayer space, forming hydrogen bonds with the hydroxyl groups of the clay mineral's inner surfaces. researchgate.netsemanticscholar.orgdbc.wroc.pl

The efficiency and outcome of the intercalation are influenced by several factors, such as the crystallinity of the clay, the concentration of the potassium acetate solution, ageing time, and pH. researchgate.net Mechanochemical methods have been shown to be highly efficient, requiring significantly less potassium acetate compared to solution-based methods to achieve a high degree of intercalation. researchgate.net Studies using X-ray diffraction (XRD) and spectroscopy have detailed the structural changes upon intercalation and subsequent treatments like heating or rehydration. researchgate.netuq.edu.au For instance, upon heating, the expanded interlayer spacing of intercalated halloysite decreases as water and then the acetate molecules are removed. uq.edu.au

Table 2: Basal Spacing of Clay Minerals Before and After Potassium Acetate Intercalation

This interactive table shows the change in the interlayer distance (basal spacing) of Halloysite and Kaolinite upon intercalation with potassium acetate, as determined by X-ray diffraction (XRD).

| Clay Mineral | Initial Basal Spacing (d₀₀₁) | Intercalated Basal Spacing (d₀₀₁) | Expansion | Source(s) |

| Kaolinite | ~7.2 Å | ~14.0 - 14.3 Å | ~6.8 - 7.1 Å | researchgate.netresearchgate.netpsu.edu |

| Halloysite | ~7.1 - 7.2 Å | ~14.0 Å | ~6.8 - 6.9 Å | psu.eduuq.edu.au |

The intercalation of potassium acetate into clay minerals creates functional materials with potential applications in technology. One promising area is the development of low-cost absorbers for electromagnetic radiation. dbc.wroc.pl Research on halloysite intercalated with potassium acetate via a mechanochemical route found that the resulting material exhibited properties suitable for this application. dbc.wroc.pl The mobility of the potassium and acetate ions within the expanded interlayer spaces of the clay mineral is believed to be the key property responsible for this potential application. dbc.wroc.pl The dielectric properties of these intercalated materials, which are crucial for electromagnetic absorption, have been studied, showing an increase in electric permittivity, which is attributed to the movement of the polar intercalated molecules. researchgate.net

Polymer Chemistry and Electrolyte Components

Potassium acetate serves important functions in polymer chemistry, acting as a catalyst and as a critical component in advanced electrolytes for energy storage devices. thegoodscentscompany.comatamanchemicals.com

Its use as a catalyst has been noted in polymerization reactions, such as in the production of polyurethanes. thegoodscentscompany.comatamanchemicals.com It also finds application as a green catalyst in innovative approaches to polymer synthesis, contributing to the development of more environmentally friendly chemical processes. sigmaaldrich.com

In electrochemistry, potassium acetate is a key ingredient in highly concentrated aqueous electrolytes, often referred to as "water-in-salt" electrolytes (WISE). researchgate.netrsc.org These electrolytes have gained attention for their ability to widen the electrochemical stability window of water, making it possible to develop safer, low-cost, high-voltage aqueous batteries. rsc.orgacs.org The high solubility of potassium acetate in water is crucial for achieving the necessary "water-in-salt" condition. rsc.org Studies have explored binary electrolyte systems, such as mixing lithium acetate or sodium acetate with a high concentration of potassium acetate, to create high-performance electrolytes for aqueous Li-ion and Na-ion batteries. rsc.orgacs.org Furthermore, potassium acetate and its derivatives are used in the formulation of solid polymer electrolytes (SPEs), which are essential for the development of all-solid-state energy storage devices. nih.gov

Table 3: Properties of Potassium Acetate-Based Electrolytes

This interactive table summarizes the composition and key properties of various highly concentrated electrolytes containing potassium acetate (KOAc) for battery applications.

| Electrolyte System | Concentration (mol kg⁻¹) | Ionic Conductivity (mS cm⁻¹) | Electrochemical Stability Window (V) | Application | Source(s) |

| KOAc in water | 10 m | ~100 | ~2.5 - 3.0 | Supporting electrolyte | researchgate.net |

| Li-KOAc in water | Water-to-cation ratio as low as 1.3 | Not specified | Extended | Aqueous Li-ion batteries | rsc.org |

| NaAc-KOAc in water | 7 m NaAc + 20 m KOAc | 21.2 | Up to 3.0 | Aqueous Na-ion batteries | acs.org |

| PVA-CA-K₂CO₃-ZnO | 10 wt% ZnO | 3.7 x 10⁻³ S cm⁻¹ | 3.24 | Solid-state energy devices | nih.gov |

Preparation and Characterization of Polymer-Salt Complexes in Solid Electrolytes (e.g., Polyvinyl Alcohol-Potassium Acetate Systems)